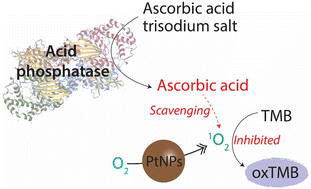Single-step colorimetric detection of acid phosphatase in human urine using an oxidase-mimic platinum nanozyme†
Sensors & Diagnostics Pub Date: 2023-11-10 DOI: 10.1039/D3SD00215B
Abstract
Acid phosphatase (ACP) is an important diagnostic biomarker for several diseases, especially those of the prostate and kidney. Nanozyme-based approaches have shown promise in the detection of ACP in human serum. However, the serum ACP levels cannot differentiate between the prostatic and renal ACP levels, and thus do not provide a true reflection of the disease state. To address this challenge, we demonstrate the potential of an oxidase-mimicking Pt nanozyme for the detection of ACP in human urine. The sensing strategy is based on the antioxidant capability of ascorbic acid that is produced in situ by the enzymatic activity of ACP and inhibits the nanozyme-mediated oxidation of the chromogenic substrate. Notably, the high activity of the Pt nanozyme across a wide pH range allowed the typical two-step ACP assay to be performed in a single step. This could reduce the assay time by half to 20 min. The deployment potential of this Pt nanozyme ACP sensor in complex biological fluids is demonstrated by estimating ACP in human urine samples in the 2–80 mU mL−1 range, a concentration that is conducive to differentiating between a healthy and diseased scenario. The simplicity of a rapid, one-step, colour-based ACP detection method facilitated by Pt nanozyme offers potential applicability in clinical diagnostics of kidney and prostatic diseases.


Recommended Literature
- [1] A synthesis of the antibiotic pyoluteorin
- [2] A persistent P,N-heterocyclic carbene†
- [3] Temperature-programmed reduction with NO as a characterization of active Cu in Cu-CHA catalysts for NH3-SCR
- [4] DFT exploration of structural and magnetic properties of [n]annulene ring carbomers
- [5] Reviews
- [6] Micron-sized SiOx/N-doped carbon composite spheres fabricated with biomass chitosan for high-performance lithium-ion battery anodes†
- [7] Hierarchical dual-nanonet of polymer nanofibers and supramolecular nanofibrils for air filtration with a high filtration efficiency, low air resistance and high moisture permeation†
- [8] Evaluation of digestion procedures for the determination of selenium in soil comparing vapour generation and graphite furnace atomic absorption spectrometry with Zeeman-effect background correction
- [9] Effects of size on the photocatalytic properties of high-index faceted pseudocubic and rhombohedral α-Fe2O3 nanocrystals†
- [10] Contents list

Journal Name:Sensors & Diagnostics
Research Products
-
CAS no.: 182823-26-3
-
CAS no.: 154-68-7
-
2-Propenoyl chloride,2-fluoro-
CAS no.: 16522-55-7









